molecular formula C17H16N2O3S B2942180 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 953203-77-5

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2942180
CAS No.: 953203-77-5
M. Wt: 328.39
InChI Key: LQQNVNXQNOTWJB-UHFFFAOYSA-N
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Description

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. For instance, 3-methoxybenzohydroxamic acid can be converted to the corresponding nitrile oxide, which then reacts with an appropriate alkyne to form the isoxazole ring.

  • Attachment of the Thiophen-2-ylmethyl Group: : The thiophen-2-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a thiophen-2-ylmethyl halide with an appropriate nucleophile.

  • Formation of the Acetamide Linkage: : The final step involves the formation of the acetamide linkage. This can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and thiophen-2-ylmethyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism of action of 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways depend on the biological context but may involve inhibition or activation of these targets, leading to downstream effects such as altered cell signaling or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(5-phenylisoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide: Lacks the methoxy group on the phenyl ring.

    2-(5-(3-chlorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide: Contains a chlorine atom instead of a methoxy group.

    2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(benzyl)acetamide: Has a benzyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

The presence of the methoxy group on the phenyl ring and the thiophen-2-ylmethyl group makes 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide unique. These functional groups can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-14-5-2-4-12(8-14)16-9-13(19-22-16)10-17(20)18-11-15-6-3-7-23-15/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQNVNXQNOTWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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